molecular formula C20H20ClN5O3S B2662428 3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole CAS No. 1421507-32-5

3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B2662428
CAS No.: 1421507-32-5
M. Wt: 445.92
InChI Key: AWPKLQXTJCWLRD-UHFFFAOYSA-N
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Description

3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenyl group, a sulfonyl piperazine, a pyridine ring, and an oxadiazole moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the piperazine derivative: This step involves the reaction of 3-chlorophenyl sulfonyl chloride with piperazine under basic conditions to form the sulfonyl piperazine intermediate.

    Pyridine ring functionalization: The sulfonyl piperazine is then reacted with a pyridine derivative, often through nucleophilic substitution or coupling reactions.

    Oxadiazole ring formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer compound.

    Industry: The compound’s unique properties make it useful in developing new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(3-Chlorophenyl)piperazin-1-yl)pyridine: Shares the piperazine and pyridine moieties but lacks the oxadiazole ring.

    5-Cyclopropyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the complex substituents found in the target compound.

Uniqueness

3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole represents a significant class of biologically active molecules due to the presence of the oxadiazole ring, which has been associated with a variety of pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential supported by diverse research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves several key steps:

  • Formation of the Piperazine Derivative : The piperazine ring is substituted with a 3-chlorophenyl group through nucleophilic substitution.
  • Construction of the Oxadiazole Core : The cyclopropyl and pyridine moieties are integrated into the structure during the cyclization reactions.

The molecular formula for this compound is C18H22ClN5O2SC_{18}H_{22}ClN_5O_2S, with a molecular weight of approximately 396.9 g/mol. The presence of multiple functional groups contributes to its diverse biological activity.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological macromolecules, including enzymes and receptors. Specifically, the 1,2,4-oxadiazole ring is known to exhibit:

  • Anti-inflammatory properties : By inhibiting cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways.
  • Antimicrobial effects : Compounds containing oxadiazole rings have been reported to possess significant antibacterial and antifungal activities .

Biological Activity Overview

Research indicates that compounds with the oxadiazole core exhibit a broad spectrum of biological activities:

Activity TypeDescription
Anti-inflammatory Inhibition of COX enzymes leading to reduced inflammation .
Antimicrobial Effective against various bacterial strains including S. aureus and E. coli .
Analgesic Demonstrated pain relief in animal models .
Cytotoxicity Exhibits selective cytotoxic effects on cancer cell lines .
Neuroprotective Some derivatives show promise in protecting neuronal cells .

Case Studies

  • Inhibition of COX Enzymes : A study evaluated the anti-inflammatory potential of oxadiazole derivatives by measuring their ability to inhibit COX-1 and COX-2 enzymes using colorimetric assays. The results indicated strong inhibitory activity for certain derivatives, suggesting their potential as anti-inflammatory agents .
  • Antimicrobial Activity Assessment : Research conducted on various 1,3,4-oxadiazole derivatives revealed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing efficacy comparable to standard antibiotics like gentamicin .
  • Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that specific derivatives exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Properties

IUPAC Name

3-[6-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-5-cyclopropyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O3S/c21-16-2-1-3-17(12-16)30(27,28)26-10-8-25(9-11-26)18-7-6-15(13-22-18)19-23-20(29-24-19)14-4-5-14/h1-3,6-7,12-14H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPKLQXTJCWLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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